molecular formula C13H22N4O3S B2989709 Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1803562-13-1

Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B2989709
CAS No.: 1803562-13-1
M. Wt: 314.4
InChI Key: VSPIYWPLMVUSCU-UHFFFAOYSA-N
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Description

Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cell division. This property makes it a candidate for the development of anticancer drugs.

Medicine: The compound's ability to inhibit cancer cell growth has been studied, with promising results in preclinical trials. Its mechanism of action involves binding to the colchicine site of tubulin, thereby preventing the formation of microtubules.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique chemical properties make it suitable for various applications, including drug design and synthesis.

Mechanism of Action

The compound exerts its effects by binding to the colchicine site of tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and cell division processes.

Comparison with Similar Compounds

  • Colchicine: A well-known microtubule inhibitor used in the treatment of gout and familial Mediterranean fever.

  • Vinblastine: Another microtubule inhibitor used in chemotherapy to treat various cancers.

  • Paclitaxel: A chemotherapy drug that stabilizes microtubules and prevents cell division.

Uniqueness: Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate stands out due to its unique spirocyclic structure and its ability to bind to the colchicine site of tubulin. This distinctiveness allows it to be a potential candidate for the development of new anticancer drugs with fewer side effects compared to existing treatments.

Properties

IUPAC Name

tert-butyl 4-acetyl-2-amino-1-thia-3,4,8-triazaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-9(18)17-13(21-10(14)15-17)5-7-16(8-6-13)11(19)20-12(2,3)4/h5-8H2,1-4H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPIYWPLMVUSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCN(CC2)C(=O)OC(C)(C)C)SC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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